molecular formula C9H16O2 B13618309 2-(Propan-2-yl)hex-3-enoic acid

2-(Propan-2-yl)hex-3-enoic acid

Cat. No.: B13618309
M. Wt: 156.22 g/mol
InChI Key: YIEVUDPTQWVHBJ-AATRIKPKSA-N
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Description

2-(Propan-2-yl)hex-3-enoic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is a carboxylic acid with a unique structure that includes an isopropyl group and a double bond in its carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)hex-3-enoic acid can be achieved through several methods. One common approach involves the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid) using a homogeneous ruthenium catalyst. This method allows for the selective hydrogenation of the conjugated double bonds in sorbic acid to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions. The use of homogeneous ruthenium catalysts in a controlled environment ensures high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)hex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(Propan-2-yl)hex-3-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Hex-3-enoic acid: Similar structure but lacks the isopropyl group.

    2-Methylhex-3-enoic acid: Similar structure with a methyl group instead of an isopropyl group.

    2-(Propan-2-yl)but-3-enoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Propan-2-yl)hex-3-enoic acid is unique due to the presence of both an isopropyl group and a double bond in its carbon chain. This combination of functional groups imparts distinctive chemical properties, making it valuable for various research applications and chemical synthesis .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E)-2-propan-2-ylhex-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h5-8H,4H2,1-3H3,(H,10,11)/b6-5+

InChI Key

YIEVUDPTQWVHBJ-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/C(C(C)C)C(=O)O

Canonical SMILES

CCC=CC(C(C)C)C(=O)O

Origin of Product

United States

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